3',5'-Dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxo-1-(prop-2-EN-1-YL)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
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Overview
Description
3’,5’-Dimethyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxo-1-(prop-2-EN-1-YL)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxo-1-(prop-2-EN-1-YL)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves multiple steps, including the formation of the indole and pyran rings, followed by their spiro connection. The key steps include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.
Spiro Connection: The final step involves the spiro connection of the indole and pyran rings, which can be achieved through a cyclization reaction under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxo-1-(prop-2-EN-1-YL)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’,5’-Dimethyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxo-1-(prop-2-EN-1-YL)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole and pyran rings may interact with enzymes and receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin.
Pyran Derivatives: Compounds with a pyran ring, such as flavonoids and coumarins.
Uniqueness
3’,5’-Dimethyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxo-1-(prop-2-EN-1-YL)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is unique due to its spiro connection between the indole and pyran rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N2O8 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C22H22N2O8/c1-5-10-24-13-9-7-6-8-12(13)22(21(24)28)16(19(26)30-3)14(11-15(25)29-2)32-18(23)17(22)20(27)31-4/h5-9H,1,10-11,23H2,2-4H3 |
InChI Key |
IYSOSUUIABSQTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C2(C3=CC=CC=C3N(C2=O)CC=C)C(=C(O1)N)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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